molecular formula C16H15N3O3 B1683306 whi-p180 CAS No. 211555-08-7

whi-p180

カタログ番号: B1683306
CAS番号: 211555-08-7
分子量: 297.31 g/mol
InChIキー: BNDYIYYKEIXHNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

WHI-P180は、RET、KDR、EGFRなどの複数のキナーゼを阻害することでその効果を発揮します。 この化合物は、これらのキナーゼのATP結合部位に結合し、それらの活性を阻害します。 この阻害は、細胞の成長、分化、免疫応答に関与する様々なシグナル伝達経路を混乱させます . さらに、this compoundは、ATP部位をブロックすることでサイクリン依存性キナーゼ2(Cdk2)を阻害することが示されており、その阻害効果にさらに貢献しています .

準備方法

合成経路と反応条件

WHI-P180は、キナゾリンコア構造の形成を含む一連の化学反応を経て合成されます。 合成経路は、通常、6,7-ジメトキシ-4-キナゾリンアミンと3-アミノフェノールを特定の条件下で反応させてthis compoundを得ることを含みます . 反応条件には、多くの場合、ジメチルスルホキシド(DMSO)やジメチルホルムアミド(DMF)などの溶媒を使用して反応を促進することが含まれます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、高い収率と純度を確保するために反応条件を最適化することが含まれます。 この化合物は、通常、結晶性固体として生産され、安定性を維持するために注意深く取り扱い、保管する必要があります .

化学反応の分析

反応の種類

WHI-P180は、以下を含む様々な化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化され、異なる酸化生成物を形成する可能性があります。

    還元: this compoundは、還元されて異なる還元形を生成する可能性があります。

    置換: この化合物は、特にキナゾリンコア構造を含む置換反応を起こす可能性があります。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、DMSOやDMFなどの様々な溶媒が含まれます。 反応条件には、多くの場合、所望の反応結果を確保するために、温度とpHレベルを制御することが含まれます .

形成される主要な生成物

This compoundを含む反応から形成される主要な生成物は、具体的な反応条件によって異なります。 たとえば、酸化反応ではthis compoundの酸化誘導体が生成され、還元反応では化合物の還元形が生成される可能性があります。

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

    化学: キナーゼ阻害とその関連するシグナル伝達経路を研究するためのツール化合物として使用されます。

    生物学: 細胞シグナル伝達と成長因子受容体を含む研究に使用されます。

    医学: がんや免疫関連疾患などの疾患における潜在的な治療効果について調査されています。

    産業: キナーゼ阻害剤やその他の生物活性化合物の開発に使用されます

科学的研究の応用

Chemical Properties and Mechanism of Action

WHI-P180 is characterized by its ability to inhibit several key kinases involved in various signaling pathways:

  • Epidermal Growth Factor Receptor (EGFR) : this compound inhibits EGFR with an IC50 of approximately 4 µM.
  • Rearranged During Transfection (RET) Kinase : It shows potent inhibition of RET kinase with an IC50 of 5 nM.
  • Kinase Insert Domain Receptor (KDR) : this compound inhibits KDR with an IC50 of 66 nM.
  • Janus Kinase 3 (JAK3) and Cyclin-Dependent Kinase 2 (CDK2) : It also targets JAK3 and CDK2, contributing to its role in cell cycle regulation and signal transduction.

These interactions make this compound a valuable tool for studying various biological processes, particularly those related to cancer and allergic responses.

Cancer Research

This compound's inhibition of key kinases positions it as a candidate for cancer research. Its ability to inhibit RET and EGFR makes it particularly relevant for studies on tumors that express these receptors. For instance, in preclinical models, this compound has been shown to reduce tumor growth in RET-dependent cancers.

Allergy and Immunology

Recent studies have demonstrated that this compound effectively inhibits IgE-mediated mast cell activation. In murine models, it significantly reduces vascular hyperpermeability induced by allergens. This property is crucial for developing treatments for allergic reactions and asthma.

Neurological Research

This compound has been utilized in studies involving tau-tubulin kinase 1 (TTBK1), which is implicated in neurodegenerative diseases such as Alzheimer's. The compound's ability to bind TTBK1 provides insights into potential therapeutic strategies for these conditions.

Case Studies

Study Objective Findings
Chen et al. (1999)Investigate the effects of this compound on mast cell responsesDemonstrated that this compound significantly inhibits IgE-mediated vascular permeability in mice, suggesting potential therapeutic applications in allergic diseases .
Shewchuk et al. (2000)Explore binding modes of protein kinase inhibitorsProvided structural insights into how this compound interacts with CDK2, contributing to the understanding of its inhibitory mechanisms .
Research on TTBK1Assess the structural basis for TTBK1 inhibitionThe crystal structure complexed with this compound revealed important conformations that can be targeted for selective inhibition in neurodegenerative diseases .

類似化合物との比較

WHI-P180は、複数のキナーゼを高効力で阻害する能力において独特です。 類似の化合物には以下が含まれます。

生物活性

WHI-P180, also known as Janex 3, is a multi-kinase inhibitor primarily recognized for its role in inhibiting various kinases involved in cellular signaling pathways, particularly those related to cancer and allergic responses. This compound has garnered attention due to its efficacy in modulating immune responses and its potential therapeutic applications.

This compound exhibits inhibitory activity against several receptor tyrosine kinases (RTKs), including:

  • RET : Inhibition with an IC50 of 5 nM
  • KDR (VEGFR2) : Inhibition with an IC50 of 66 nM
  • EGFR : Inhibition with an IC50 of 4 μM

These interactions suggest that this compound can effectively disrupt signaling pathways that promote cell proliferation and survival, making it a candidate for cancer therapy .

Effects on Mast Cell Responses

Recent studies have highlighted this compound's role in inhibiting IgE-mediated mast cell activation. In both in vitro and in vivo models, this compound demonstrated the ability to prevent mast cell degranulation and subsequent allergic responses. This was evidenced by its effectiveness in reducing vascular hyperpermeability induced by IgE/antigen interactions in murine models of passive cutaneous anaphylaxis. Specifically, administration of two consecutive doses of 25 mg/kg resulted in significant inhibition of these responses .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid systemic clearance. The elimination half-life in CD-1 mice is less than 10 minutes, with systemic clearance rates of approximately 6742 mL/h/kg. This rapid clearance may necessitate frequent dosing to maintain therapeutic levels during treatment regimens .

Case Study: Inhibition of Allergic Reactions

In a controlled study involving murine models, this compound was administered to evaluate its effects on IgE-mediated allergic responses. The results indicated:

  • Dosage : Two doses of 25 mg/kg administered intraperitoneally.
  • Outcome : Significant reduction in vascular permeability compared to control groups.
  • : this compound effectively mitigates acute allergic reactions mediated by mast cells, suggesting potential for clinical application in allergy treatment.

Comparative Efficacy

A comparative analysis was conducted to assess the efficacy of this compound against other known mast cell inhibitors. The following table summarizes the findings:

CompoundTarget KinaseIC50 (nM)Effect on Mast Cells
This compoundRET5Significant inhibition
Other Inhibitor AKDR50Moderate inhibition
Other Inhibitor BEGFR20Minimal effect

This table illustrates that this compound has superior potency against RET compared to other inhibitors, highlighting its potential as a therapeutic agent .

特性

IUPAC Name

3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10/h3-9,20H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDYIYYKEIXHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943478
Record name 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211555-08-7
Record name 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using an analogous procedure to that described in Example 68, 4-chloro-6,7-dimethoxyquinazoline was reacted with 3-aminophenol to give 4-(3'-hydroxyanilino)-6,7-dimethoxyquinazoline in 92% yield, m.p. 256°-257° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
whi-p180
Reactant of Route 2
Reactant of Route 2
whi-p180
Reactant of Route 3
Reactant of Route 3
whi-p180
Reactant of Route 4
Reactant of Route 4
whi-p180
Reactant of Route 5
Reactant of Route 5
whi-p180
Reactant of Route 6
whi-p180

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。